1H-imidazole-5-sulfonic acid

Catalog No.
S3642444
CAS No.
60634-74-4
M.F
C3H4N2O3S
M. Wt
148.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-imidazole-5-sulfonic acid

CAS Number

60634-74-4

Product Name

1H-imidazole-5-sulfonic acid

IUPAC Name

1H-imidazole-5-sulfonic acid

Molecular Formula

C3H4N2O3S

Molecular Weight

148.14 g/mol

InChI

InChI=1S/C3H4N2O3S/c6-9(7,8)3-1-4-2-5-3/h1-2H,(H,4,5)(H,6,7,8)

InChI Key

BONRIQWDXHCVOH-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)S(=O)(=O)O

solubility

1.35 M

Canonical SMILES

C1=C(NC=N1)S(=O)(=O)O

The exact mass of the compound 1H-imidazole-5-sulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.35 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-imidazole-5-sulfonic acid (often synonymous with 1H-imidazole-4-sulfonic acid due to tautomerism) is a highly versatile zwitterionic building block characterized by a strongly acidic sulfonic group (pKa ~1.54) and a coordinating imidazole ring . In industrial and advanced research procurement, it is primarily sourced as a bifunctional precursor and polymer dopant. Its unique molecular architecture allows it to act simultaneously as a proton donor and a proton acceptor, making it a critical material for high-temperature proton exchange membrane fuel cells (HT-PEMFCs), metal-organic framework (MOF) synthesis, and the development of specialized pharmaceutical sulfonamides [1]. Rather than serving merely as a generic acid catalyst, its primary commercial value lies in its ability to integrate into polymer matrices and coordination complexes without compromising structural integrity.

Substituting 1H-imidazole-5-sulfonic acid with generic sulfonic acids (such as p-toluenesulfonic acid or methanesulfonic acid) or unsubstituted imidazole fundamentally compromises processability and application performance . In HT-PEMFC applications, simple acids suffer from severe leaching at operating temperatures above 120 °C, leading to rapid conductivity decay. In contrast, the imidazole ring of 1H-imidazole-5-sulfonic acid anchors firmly to polybenzimidazole (PBI) polymer chains via hydrogen bonding and π-π interactions, while its sulfonic group provides continuous proton-hopping sites [1]. Furthermore, in coordination chemistry and MOF synthesis, the precise spatial arrangement of the nitrogen donor and the 5-position sulfonate oxygen dictates the topology of the resulting framework; generic isomers or physical mixtures of imidazole and sulfonic acids cannot replicate this defined bidentate coordination geometry [2].

Proton Conductivity Enhancement in Polybenzimidazole (PBI) Fuel Cell Membranes

In the fabrication of high-temperature proton exchange membranes, incorporating 1H-imidazole-5-sulfonic acid (ImSA) into PBI matrices significantly enhances electrochemical performance. Studies demonstrate that phosphoric acid-doped PBI/ImSA hybrid membranes achieve proton conductivities up to 70 mS/cm at elevated temperatures (160–200 °C) [1]. This substantially outperforms pristine PBI membranes, which exhibit lower baseline conductivities and are highly susceptible to performance degradation from acid leaching. The zwitterionic nature of ImSA facilitates a highly efficient Grotthuss proton-hopping mechanism even under low-humidity conditions [2].

Evidence DimensionProton conductivity at 160–200 °C
Target Compound DataPBI/ImSA hybrid membrane (~70 mS/cm)
Comparator Or BaselinePristine PBI membranes (significantly lower conductivity and higher acid leaching rates)
Quantified DifferenceOrder-of-magnitude enhancement in stable proton conductivity
ConditionsPhosphoric acid-doped membranes operating at 160–200 °C under low relative humidity

Procurement of this specific compound is essential for manufacturing HT-PEMFCs that must operate efficiently above 120 °C without complex external humidification systems.

Mechanical Plasticization and Processability of Rigid Polymer Matrices

Beyond electrochemical performance, 1H-imidazole-5-sulfonic acid acts as a critical structural modifier during membrane casting. Pristine PBI is notoriously rigid and brittle, which complicates the manufacturing of membrane electrode assemblies (MEAs). The introduction of ImSA disrupts the overly dense hydrogen-bonding network of the neat polymer, exerting a strong plasticizing effect [1]. This hybridization significantly increases the elongation at break of the resulting membranes, transforming a brittle polymer into a processable, flexible film without sacrificing thermal stability [1].

Evidence DimensionElongation at break (mechanical flexibility)
Target Compound DataPBI/ImSA hybrid membrane (increased flexibility and processability)
Comparator Or BaselinePristine PBI membrane (rigid, brittle, prone to micro-cracking)
Quantified DifferenceSubstantial increase in elongation at break enabling defect-free roll-to-roll processing
ConditionsSolution-cast polymer films subjected to tensile testing

Reduces mechanical failure and defect rates during the large-scale manufacturing and handling of fuel cell membranes.

Bifunctional Coordination for Advanced Desulfurization MOFs

1H-imidazole-5-sulfonic acid is a highly effective ligand for synthesizing functionalized metal-organic frameworks (MOFs) used in chemical separations. When integrated into mixed-matrix pervaporation membranes, MOFs derived from imidazole-sulfonate precursors exhibit exceptional affinity for sulfur-containing compounds [1]. Membranes incorporating these specific MOFs have demonstrated high permeation fluxes coupled with sulfur rejection rates of approximately 70%, drastically outperforming unmodified polymeric membranes [1]. The dual presence of the basic imidazole nitrogen and the acidic sulfonate group creates a tailored microenvironment that generic fillers cannot replicate.

Evidence DimensionSulfur rejection and permeation flux in pervaporation
Target Compound DataMixed-matrix membranes containing imidazole-sulfonate-based MOFs (~70% rejection with high flux)
Comparator Or BaselineUnmodified polymeric pervaporation membranes
Quantified DifferenceDramatic improvement in both flux and selective sulfur enrichment
ConditionsPervaporation of model fuels (e.g., dibenzothiophene in n-hexane) at optimized temperatures

Justifies the selection of this compound as a precursor for next-generation membranes required to meet ultra-low sulfur fuel regulatory standards.

Essential Structural Motif for Targeted Pharmaceutical Enzyme Inhibitors

In medicinal chemistry, the 1H-imidazole-5-sulfonic acid moiety is utilized to synthesize highly specific enzyme inhibitors, such as protein farnesyltransferase (PFT) inhibitors [1]. Tetrahydroquinoline-based sulfonamides incorporating this exact zwitterionic fragment have demonstrated potent antimalarial activity, achieving ED50 values as low as 5 nM against Plasmodium falciparum [1]. The imidazole ring is strictly required to coordinate with the zinc ion in the enzyme's active site, while the sulfonate linkage provides the necessary spatial geometry and pharmacokinetic stability that simple alkyl or aryl sulfonamides lack.

Evidence DimensionIn vitro antimalarial efficacy (ED50)
Target Compound Data1H-imidazole-sulfonamide derivatives (~5 nM ED50)
Comparator Or BaselineAnalogs lacking the imidazole-sulfonate linkage (loss of zinc-binding affinity and efficacy)
Quantified DifferenceNanomolar potency achieved only with the specific bifunctional moiety
ConditionsP. falciparum 3D7 strain proliferation assays

Proves the compound's non-substitutability in the procurement pipeline for specific classes of metalloenzyme-targeted active pharmaceutical ingredients.

High-Temperature PEM Fuel Cell Manufacturing

This compound is the right choice for formulating hybrid polybenzimidazole (PBI) membranes where both high proton conductivity (>120 °C) and mechanical flexibility are required. Its ability to prevent phosphoric acid leaching makes it vastly superior to generic acid dopants [1].

Synthesis of Functionalized Metal-Organic Frameworks (MOFs)

It serves as an essential bifunctional ligand for developing coordination polymers and mixed-matrix pervaporation membranes, specifically those designed for the deep desulfurization of petrochemical fuels [2].

Active Pharmaceutical Ingredient (API) Development

It is a crucial building block for synthesizing sulfonamide-based metalloenzyme inhibitors, particularly where zinc-coordination (via the imidazole ring) and structural rigidity (via the sulfonamide linkage) are simultaneously required for target binding [3].

Zwitterionic Catalysis and Buffer Formulation

Highly suited for specialized organic synthesis workflows that require a stable, water-soluble compound offering both a strong Brønsted acid site (pKa ~1.54) and a Lewis basic site, which cannot be achieved by simple physical mixtures of acids and bases [1].

XLogP3

-0.9

Wikipedia

1H-Imidazole-5-sulfonic acid

Dates

Last modified: 07-26-2023

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